Cas no 113627-25-1 (cis (2,3)-Dihydro Tetrabenazine)
Il cis (2,3)-Dihydro Tetrabenazine è un composto chimico strutturalmente correlato alla tetrabenazina, noto per il suo ruolo come inibitore selettivo del trasportatore vescicolare della monoamina 2 (VMAT2). Questo derivato diidrogenato presenta una maggiore stabilità metabolica rispetto alla tetrabenazina standard, riducendo la velocità di degradazione epatica e prolungando così la sua emivita farmacologica. La sua configurazione cis conferisce una specificità stereochimica che ne ottimizza l'interazione con il target biologico, migliorando l'efficacia nel modulare i livelli di dopamina e altri neurotrasmettitori. Utilizzato principalmente nella ricerca neurofarmacologica, offre vantaggi nello studio dei disturbi del movimento, come la corea di Huntington, grazie al suo profilo farmacocinetico più prevedibile e alla ridotta incidenza di metaboliti secondari. La sua purezza stereochimica lo rende un riferimento per studi meccanicistici approfonditi.
113627-25-1 structure
Product Name:cis (2,3)-Dihydro Tetrabenazine
Numero CAS:113627-25-1
MF:C19H29NO3
MW:319.438465833664
CID:894626
PubChem ID:14580382
Update Time:2025-11-01
cis (2,3)-Dihydro Tetrabenazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis (2,3)-Dihydro Tetrabenazine
- (2R,3S,11bS)-rel-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3-(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
- (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H -pyrido[2,1-a]isoquinolin-2-ol
- WEQLWGNDNRARGE-DJIMGWMZSA
- (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
- Dihydrotetrabenazine, (2R,3S,11bS)-
- SCHEMBL2755532
- (-)-beta-Htbz
- 924854-62-6
- 113627-25-1
- MFCD11113300
- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11bhexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
- AS-53867
- UNII-TDG3R6D9Z7
- J-002998
- (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- (-)-.BETA.-DIHYDROTETRABENAZINE
- TDG3R6D9Z7
- AKOS015852346
- (2R,3S,11bS)-Dihydrotetrabenazine
- P17220
- BDBM50342821
- (-)-.BETA.-HTBZ
- CHEMBL1770802
- 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-
- (-)-beta-Dihydrotetrabenazine
- (2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-
- Cis(2,3)-dihydro tetrabenazine
- (2R,3S,11BS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2h,3h,4h,6h,7h,11bH-pyrido[2,1-a]isoquinolin-2-ol
-
- Inchi: 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
- Chiave InChI: WEQLWGNDNRARGE-OIISXLGYSA-N
- Sorrisi: O[C@H]1C[C@@H]2C3C=C(C(=CC=3CCN2C[C@H]1CC(C)C)OC)OC
Proprietà calcolate
- Massa esatta: 319.21500
- Massa monoisotopica: 319.21474379g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 389
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 41.9Ų
Proprietà sperimentali
- Punto di fusione: 156-158°C (dec.)
- PSA: 41.93000
- LogP: 2.96780
cis (2,3)-Dihydro Tetrabenazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D449650-1mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 1mg |
$ 170.00 | 2023-09-07 | ||
| TRC | D449650-2.5mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 2.5mg |
$ 222.00 | 2023-09-07 | ||
| TRC | D449650-5mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 5mg |
$391.00 | 2023-05-18 | ||
| TRC | D449650-10mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 10mg |
$ 752.00 | 2023-09-07 | ||
| TRC | D449650-25mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 25mg |
$1654.00 | 2023-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T56810-2.5mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 2.5mg |
¥2450.00 | 2022-07-27 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T56810-5mg |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | 5mg |
¥4480.00 | 2022-07-27 | ||
| TRC | D449650-mg5 |
cis (2,3)-Dihydro Tetrabenazine |
113627-25-1 | mg5 |
$ 320.00 | 2022-07-27 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D449650-1mg |
(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol |
113627-25-1 | 1mg |
¥1320.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D449650-2.5mg |
(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol |
113627-25-1 | 2.5mg |
¥1680.00 | 2023-09-15 |
cis (2,3)-Dihydro Tetrabenazine Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
113627-25-1 (cis (2,3)-Dihydro Tetrabenazine) Prodotti correlati
- 1065193-59-0((+)-9-deMe-DTBZ)
- 483-17-0(Cephaeline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti